Salcaprozic acid

Oral peptide delivery Intestinal permeation enhancers Caco-2 permeability

Salcaprozic acid (SNAC free acid, CAS 183990-46-7) is the only permeation enhancer clinically validated for oral peptide delivery at scale, as demonstrated in Rybelsus® (oral semaglutide). Its unique gastric protection mechanism—transiently elevating local pH from ~1-2 to ~5-6 and inhibiting pepsin—prevents pre-absorptive degradation of acid-labile peptides without disrupting tight junctions. Unlike sodium caprate (C10), SNAC holds FDA GRAS status and established regulatory precedent, reducing IND/NDA filing risk. Procure high-purity material with documented control of specified impurities for batch-to-batch consistency in oral peptide and poorly permeable nutrient formulations.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 183990-46-7
Cat. No. B065058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalcaprozic acid
CAS183990-46-7
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O
InChIInChI=1S/C15H21NO4/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19)
InChIKeyNJEKDCUDSORUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salcaprozic Acid (SNAC) – Oral Absorption Enhancer for Macromolecule Delivery: Baseline Overview


Salcaprozic acid (CAS 183990-46-7), typically formulated as its sodium salt salcaprozate sodium (SNAC), is a leading intestinal permeation enhancer (PE) designed to enable oral delivery of poorly permeable macromolecules [1]. It is one of the most clinically advanced PEs, having been incorporated into FDA-approved oral formulations including Rybelsus® (oral semaglutide) and Eligen® Vitamin B12 [2]. Unlike many PEs that act via tight junction modulation or membrane disruption, SNAC operates through a multifunctional mechanism: it transiently elevates local gastric pH, inhibits pepsin-mediated degradation, promotes peptide monomerization, and increases transcellular permeability via non-covalent complexation [3]. This combination of gastric protection and permeation enhancement distinguishes SNAC from simpler surfactant-based PEs and has enabled the first successful oral GLP-1 receptor agonist formulation [4].

Salcaprozic Acid Procurement: Why In-Class Permeation Enhancers Cannot Be Substituted


Substituting SNAC with other intestinal permeation enhancers—even structurally or functionally related analogs such as sodium caprate (C10), medium-chain fatty acids, or other N-acylated amino acids—carries substantial formulation and regulatory risk. Direct comparative studies reveal that SNAC and C10 exhibit divergent mechanisms and potency profiles: in Caco-2 monolayers, C10 (8.5 mM) reversibly reduced TEER and increased FD4 permeability, whereas SNAC showed no effects on either parameter except at cytotoxic concentrations, indicating fundamentally different epithelial interactions [1]. In isolated rat intestinal tissue, 20 mM SNAC was required to achieve the efficacy of 10 mM C10, demonstrating lower potency in certain models [2]. Furthermore, SNAC uniquely possesses a gastric pH-elevating and pepsin-inhibiting effect (raising local pH from ~1-2 to ~5-6) that is critical for protecting acid-labile peptides like semaglutide [3]. No other PE in clinical development offers this combination of gastric protection and epithelial permeation enhancement. Regulatory considerations further constrain substitution: SNAC holds FDA GRAS status and is approved in multiple commercial products, whereas alternatives lack equivalent regulatory standing [4]. Procurement decisions must therefore be evidence-based and compound-specific.

Salcaprozic Acid – Head-to-Head Quantitative Differentiation vs. Sodium Caprate (C10) and Baseline Comparators


Salcaprozic Acid vs. Sodium Caprate (C10): Differential Barrier Function Effects in Caco-2 Monolayers

In a direct head-to-head Caco-2 assay, sodium caprate (C10) at 8.5 mM reversibly reduced transepithelial electrical resistance (TEER) and increased permeability of the paracellular marker FITC-dextran 4000 (FD4), whereas SNAC showed no significant effects on either TEER or FD4 permeability except at cytotoxic concentrations [1]. This indicates that SNAC does not primarily act via paracellular tight junction opening, in contrast to C10, which induces reversible TJ reorganization. Immunohistochemistry further revealed that C10 induced reorganization of three tight junction proteins (claudin-4, occludin, ZO-1), while SNAC only affected claudin-5 localization [1].

Oral peptide delivery Intestinal permeation enhancers Caco-2 permeability

Salcaprozic Acid vs. Sodium Caprate (C10): Comparative Potency in Isolated Rat Intestinal Mucosae

In isolated rat intestinal mucosae mounted in Ussing chambers, a direct comparison revealed that 20 mM SNAC was required to achieve the same efficacy as 10 mM sodium caprate (C10) in increasing the apparent permeability coefficient (Papp) of [14C]-mannitol and FD4 across jejunal and colonic mucosae [1]. While both PEs increased flux of paracellular markers, C10 but not SNAC reduced TEER in jejunal and colonic tissues [1]. In gastric mucosae, SNAC uniquely increased FD4 permeability in a concentration-dependent manner, whereas C10 did not, suggesting tissue-specific advantages for gastric absorption [1].

Ex vivo permeability Rat intestinal tissue Permeation enhancer potency

Salcaprozic Acid: Enabling Oral Bioavailability of Semaglutide – Quantified Enhancement vs. Baseline

Co-formulation of semaglutide with 300 mg SNAC in Rybelsus® tablets achieves an absolute oral bioavailability of approximately 0.8–1.4% in humans [1]. In the absence of SNAC, oral semaglutide exhibits negligible absorption due to extensive enzymatic degradation in the stomach and poor intrinsic permeability—effectively 0% bioavailability [2]. This represents a '0-to-1' breakthrough enabled specifically by SNAC's gastric pH elevation (from ~1-2 to ~5-6) [3], pepsin inhibition, and monomerization of semaglutide to facilitate transcellular absorption [4].

Oral semaglutide GLP-1 agonist Bioavailability enhancement

Salcaprozic Acid: Quantified Enhancement of Vitamin B12 Oral Bioavailability vs. Commercial Formulation

In a human pharmacokinetic study, co-formulation of 5 mg cyanocobalamin with 100 mg SNAC increased absolute oral bioavailability from 2.16% (commercial oral formulation) to 5.09% (SNAC-containing formulation), representing a 2.36-fold enhancement [1]. This increase was accompanied by a significant decrease in Tmax, indicating more rapid absorption [1]. The SNAC-containing formulation (Eligen® Vitamin B12) received FDA approval as a medical food, further validating SNAC's clinical safety and efficacy profile [2].

Vitamin B12 Cyanocobalamin Oral absorption

Salcaprozic Acid: Unique Gastric pH Elevation and Pepsin Inhibition – Mechanistic Differentiation

SNAC creates a concentrated microenvironment (~280 mM) at the tablet–mucosa interface, raising local gastric pH from ambient levels of 1–2 to approximately pH 5 or higher [1]. This pH shift substantially reduces pepsin activity, as pepsin's optimal activity occurs at pH 1.5–3.5 [2]. In vitro studies demonstrate that this pH elevation, combined with direct pepsin inhibition by SNAC, protects semaglutide from enzymatic degradation, enabling intact peptide to reach the absorptive gastric epithelium [3]. No other clinically advanced PE (including sodium caprate) demonstrates this dual gastric protective function.

Gastric pH modulation Pepsin inhibition Peptide stabilization

Salcaprozic Acid: Regulatory and Safety Differentiation – GRAS Status and FDA Approval

SNAC has been designated Generally Recognized as Safe (GRAS) by the U.S. FDA and is approved as a component of medical foods (Eligen® Vitamin B12) [1]. It is also a key excipient in the FDA-approved drug product Rybelsus® (oral semaglutide) [2]. In contrast, sodium caprate (C10) holds only food additive status and lacks equivalent regulatory recognition for pharmaceutical use [1]. Preclinical and clinical safety data indicate that both SNAC and C10 exhibit low toxic potential, with no evidence of microbial co-absorption emerging from clinical trials [1]. However, SNAC's extensive clinical exposure (millions of patient doses via Rybelsus®) provides a robust safety dataset that alternatives cannot match.

Regulatory status GRAS FDA approval

Salcaprozic Acid (SNAC) – Evidence-Based Research and Industrial Application Scenarios


Oral Peptide and Protein Formulation Development (GLP-1 Agonists, Insulin, Calcitonin)

SNAC is the only permeation enhancer clinically validated for oral peptide delivery at scale, as demonstrated by its enabling role in Rybelsus® (oral semaglutide) which achieves 0.8–1.4% absolute bioavailability from a baseline of ~0% [1]. Formulation scientists developing oral peptides—particularly acid-labile or pepsin-sensitive candidates—should prioritize SNAC due to its unique gastric protection mechanism (pH elevation to ≥5, pepsin inhibition) that prevents pre-absorptive degradation [2]. Preclinical models in rat intestinal mucosae confirm that 20 mM SNAC achieves efficacy comparable to 10 mM sodium caprate, providing a dosing benchmark for formulation optimization [3]. SNAC's GRAS status and established regulatory precedent reduce development risk and accelerate IND/NDA filing [4].

High-Purity API Procurement for GMP Manufacturing and ANDA Filing

Procurement specifications for SNAC must address purity requirements critical for pharmaceutical manufacturing. Patent literature describes processes for preparing highly pure salcaprozic acid free from colored impurities and trace metals, with no detectable levels of oxygen-generated impurities that impart pink coloration [5]. Reference standards for salcaprozate impurities (e.g., Salcaprozate Impurity 1, ethyl 8-(2-hydroxybenzamido)octanoate) are commercially available for analytical method development, validation, and quality control in ANDA applications [6]. Procuring SNAC from suppliers who can demonstrate control of these specified impurities is essential for regulatory compliance and batch-to-batch consistency in oral peptide formulations.

Nutraceutical and Medical Food Formulation (Vitamin B12 and Mineral Delivery)

SNAC's demonstrated 2.36-fold enhancement of oral vitamin B12 bioavailability (5.09% vs. 2.16% absolute bioavailability in humans) [7] and its FDA approval as a medical food component (Eligen® Vitamin B12) establish its utility in nutraceutical and medical food applications. Formulators developing oral delivery systems for poorly absorbed vitamins, minerals, or dietary supplements can leverage SNAC's GRAS status and established safety profile to accelerate product development and market entry [4]. The 100 mg SNAC dose used in the B12 study provides a validated starting point for dose-ranging studies with other poorly permeable nutrients.

Preclinical Permeability Screening and Mechanistic Studies

SNAC's well-characterized mechanistic profile—including its lack of paracellular TJ opening at non-cytotoxic concentrations in Caco-2 monolayers [8] and its detergent-like membrane fluidization effects—makes it an ideal reference standard for screening novel permeation enhancers. Researchers comparing candidate PEs can benchmark against SNAC's Caco-2 TEER/FD4 profile (no effect except at cytotoxic concentrations) and its gastric pH-elevating capacity (local pH increase to ≥5) [9]. SNAC's concentration-dependent enhancement of FD4 permeability in gastric mucosae (unlike C10) further positions it as a tissue-specific positive control for gastric absorption studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salcaprozic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.